molecular formula C14H13NO3 B8779040 4-(2,3-Dimethoxybenzoyl)pyridine CAS No. 243640-28-0

4-(2,3-Dimethoxybenzoyl)pyridine

Cat. No. B8779040
CAS RN: 243640-28-0
M. Wt: 243.26 g/mol
InChI Key: JXRNNYSLIUEYHF-UHFFFAOYSA-N
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Description

“4-(2,3-Dimethoxybenzoyl)pyridine” is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, or antidiabetic .


Synthesis Analysis

The synthesis of benzamide compounds like “4-(2,3-Dimethoxybenzoyl)pyridine” often starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained from this process are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of “4-(2,3-Dimethoxybenzoyl)pyridine” is determined by IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . These methods provide detailed information about the molecular structure of the compound.

properties

CAS RN

243640-28-0

Product Name

4-(2,3-Dimethoxybenzoyl)pyridine

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-pyridin-4-ylmethanone

InChI

InChI=1S/C14H13NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-9H,1-2H3

InChI Key

JXRNNYSLIUEYHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In Scheme H, step d, 4-pyridinecarboxylic acid (18) is reacted with lithiated veratrole to give 4-(2,3-dimethoxybenzoyl)pyridine (12).
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Synthesis routes and methods II

Procedure details

A solution of veratrole (8.04 g, 58.2 mmol) in tetrahydrofuran (50 mL) is treated with BuLi (26 mL, 2.5 M in hexane, 65 mmol) at −70° C. After the addition is complete, the reaction mixture is permitted to warm to room temperature and stirred for 2 hours. The mixture is re-cooled to −70° C. and treated with a solution of N-methyl-N-methoxyisonicotinamide (19) (9.15 g, 55.1 mmol) in tetrahydrofuran (30 mL). The resulting slurry is permitted to slowly warm to room temperature over an hour period. When the reaction mixture reaches 0° C. it becomes homogeneous. After 3 hours at room temperature, the reaction is quenched with 10% AcOH (aqueous, 100 mL). After stirring for 45 minutes, the tetrahydrofuran is removed at reduced pressure and the residue is diluted with toluene (150 mL). After neutralization with NHCO3, the phases are separated and the organic phase is submitted to a normal workup to provide an oil. Kugelrohr distillation provides the title compound (12) as a dark oil (12.77 g, 95% yield); b.p. 130-150° C./0.05 mm Hg.
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8.04 g
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26 mL
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50 mL
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9.15 g
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30 mL
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Synthesis routes and methods III

Procedure details

In Scheme H, step c, 4-[(methoxymethylamino)carbonyl]pyridine (19) is reacted with lithiated veratrole to give 4-(2,3-dimethoxybenzoyl)pyridine (12).
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4-[(methoxymethylamino)carbonyl]pyridine
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